molecular formula C9H7BFNO2 B13447907 (8-Fluoroisoquinolin-5-yl)boronic acid

(8-Fluoroisoquinolin-5-yl)boronic acid

Cat. No.: B13447907
M. Wt: 190.97 g/mol
InChI Key: BCDQETKZHPCTIX-UHFFFAOYSA-N
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Description

(8-Fluoroisoquinolin-5-yl)boronic acid is an organic compound with the molecular formula C9H7BFNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group attached to an isoquinoline ring substituted with a fluorine atom at the 8th position.

Preparation Methods

The synthesis of (8-Fluoroisoquinolin-5-yl)boronic acid typically involves the following steps:

    Synthetic Routes: One common method involves the borylation of 8-fluoroisoquinoline using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Reaction Conditions: The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(8-Fluoroisoquinolin-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(8-Fluoroisoquinolin-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: In biological research, boronic acids are used as enzyme inhibitors and probes for studying biological processes.

    Medicine: Boronic acids, including this compound, are explored for their potential in drug development.

    Industry: In the industrial sector, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of (8-Fluoroisoquinolin-5-yl)boronic acid involves its ability to form reversible covalent bonds with biological molecules:

    Molecular Targets: It targets enzymes with active site serines, forming stable complexes that inhibit enzyme activity.

    Pathways Involved: The compound can interfere with proteasome activity, leading to the accumulation of proteins and subsequent cell death.

Properties

Molecular Formula

C9H7BFNO2

Molecular Weight

190.97 g/mol

IUPAC Name

(8-fluoroisoquinolin-5-yl)boronic acid

InChI

InChI=1S/C9H7BFNO2/c11-9-2-1-8(10(13)14)6-3-4-12-5-7(6)9/h1-5,13-14H

InChI Key

BCDQETKZHPCTIX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CN=CC2=C(C=C1)F)(O)O

Origin of Product

United States

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